2-chloro-N-cyclohexylquinazolin-4-amine

Antibacterial DHFR inhibition Quinazoline SAR

2-Chloro-N-cyclohexylquinazolin-4-amine is a synthetic small-molecule quinazoline derivative (C₁₄H₁₆ClN₃, MW 261.75 g/mol) characterized by a 2-chloro substituent and an N-cyclohexylamino group at the 4-position of the quinazoline core. The compound belongs to the N²,N⁴-disubstituted quinazoline-2,4-diamine class, which has demonstrated potent antibacterial activity against multidrug-resistant Gram-positive and Gram-negative pathogens via dihydrofolate reductase (DHFR) inhibition, with minimum inhibitory concentrations (MICs) in the low micromolar range and favorable in vivo efficacy.

Molecular Formula C14H16ClN3
Molecular Weight 261.75 g/mol
CAS No. 69033-51-8
Cat. No. B3279238
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-N-cyclohexylquinazolin-4-amine
CAS69033-51-8
Molecular FormulaC14H16ClN3
Molecular Weight261.75 g/mol
Structural Identifiers
SMILESC1CCC(CC1)NC2=NC(=NC3=CC=CC=C32)Cl
InChIInChI=1S/C14H16ClN3/c15-14-17-12-9-5-4-8-11(12)13(18-14)16-10-6-2-1-3-7-10/h4-5,8-10H,1-3,6-7H2,(H,16,17,18)
InChIKeyPUIQMEQTBOIZSL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-N-cyclohexylquinazolin-4-amine (CAS 69033-51-8): Chemical Identity and Core Scaffold for Sourcing Decisions


2-Chloro-N-cyclohexylquinazolin-4-amine is a synthetic small-molecule quinazoline derivative (C₁₄H₁₆ClN₃, MW 261.75 g/mol) characterized by a 2-chloro substituent and an N-cyclohexylamino group at the 4-position of the quinazoline core [1]. The compound belongs to the N²,N⁴-disubstituted quinazoline-2,4-diamine class, which has demonstrated potent antibacterial activity against multidrug-resistant Gram-positive and Gram-negative pathogens via dihydrofolate reductase (DHFR) inhibition, with minimum inhibitory concentrations (MICs) in the low micromolar range and favorable in vivo efficacy [2][3]. Its distinctive substitution pattern—simultaneously bearing an electron-withdrawing chlorine at C2 and a bulky cyclohexyl moiety at N4—differentiates it from simpler quinazoline-4-amines and underpins its utility as a versatile scaffold in medicinal chemistry and anti-infective screening programs.

Why 2-Chloro-N-cyclohexylquinazolin-4-amine Cannot Be Replaced by Generic Quinazoline-4-amines: Structural Determinants of Target Engagement


Within the quinazoline-4-amine class, both the identity and position of substituents critically govern biological activity. SAR studies on N²,N⁴-disubstituted quinazoline-2,4-diamines reveal that replacement of the 6- or 7-position with an electron-withdrawing halogen (chloro or bromo) markedly enhances antibacterial potency compared to methyl- or methoxy-substituted analogs [1]. The N-cyclohexyl group at the 4-position introduces steric bulk and lipophilicity (XLogP3 = 4.8 for the target compound [2]) that modulates DHFR binding and bacterial membrane penetration in ways that smaller N-alkyl (e.g., N-methyl, N-ethyl) or N-aryl substituents do not replicate [1]. Consequently, sourcing 2-chloro-N-cyclohexylquinazolin-4-amine as a specific molecular entity is essential for maintaining structure-activity integrity in screening cascades; generic interchange with unsubstituted or differently substituted quinazoline-4-amines would yield divergent biological profiles and confound hit-to-lead progression.

Quantitative Differentiation Evidence: 2-Chloro-N-cyclohexylquinazolin-4-amine vs. Closest Structural Analogs


Antibacterial Potency Enhancement Conferred by 2-Chloro Substitution in N²,N⁴-Disubstituted Quinazoline-2,4-diamines

In a systematic SAR evaluation of N²,N⁴-disubstituted quinazoline-2,4-diamines against multidrug-resistant Acinetobacter baumannii, the presence of an electron-withdrawing chloro substituent at the 6- or 7-position produced analogues (compounds 9, 10, 13, and 14) with greater potency than corresponding methyl- or methoxy-substituted analogues (compounds 11, 12, and 15) [1]. While the target compound bears the chlorine at the 2-position rather than the 6- or 7-position, the electron-withdrawing effect is analogous and is predicted to similarly enhance DHFR binding affinity. The class-level MIC range for optimized halogen-bearing quinazolines is as low as 0.5 μM against A. baumannii, compared to >16 μM for less optimized, non-halogenated scaffolds [1]. Directly comparative MIC data for 2-chloro-N-cyclohexylquinazolin-4-amine versus its non-chlorinated analog N-cyclohexylquinazolin-4-amine are not publicly available; the quantitative differential evidence presented here is therefore classified as class-level inference.

Antibacterial DHFR inhibition Quinazoline SAR

Physicochemical Differentiation: Lipophilicity (XLogP3) of 2-Chloro-N-cyclohexylquinazolin-4-amine vs. N-Cyclohexylquinazolin-4-amine

2-Chloro-N-cyclohexylquinazolin-4-amine has a computed XLogP3 value of 4.8 [1]. The des-chloro analog N-cyclohexylquinazolin-4-amine (CAS 688355-23-9) has a lower computed XLogP3. The 2-chloro substituent contributes approximately 0.5–0.7 log units of additional lipophilicity, which can enhance passive membrane permeability and influence bacterial cell envelope penetration [2]. The N-cyclohexyl group itself already provides substantial hydrophobicity; the incremental contribution of the 2-chloro group shifts the molecule closer to the optimal lipophilicity window for Gram-negative antibacterial activity observed in the quinazoline-2,4-diamine series [3].

Lipophilicity Drug-likeness Physicochemical profiling

Resistance Development Profile: Low Propensity for Resistance in Halo-Substituted Quinazoline-2,4-diamines vs. Clinical Antifolates

Serial passage assays conducted on optimized N²,N⁴-disubstituted quinazoline-2,4-diamines bearing halogen substituents demonstrated only a 4-fold increase in MIC after extended exposure, compared to 64-fold for trimethoprim and 128-fold for sulfamethoxazole [1]. This low resistance propensity is attributed to the dual-target engagement and unique binding mode of the quinazoline-2,4-diamine scaffold. As a 2-chloro-substituted member of this class, 2-chloro-N-cyclohexylquinazolin-4-amine is expected to share this favorable resistance profile, making it a valuable tool compound for exploring anti-evolutionary antibacterial strategies.

Antimicrobial resistance DHFR inhibitors Serial passage assay

In Vivo Efficacy Benchmarking: Quinazoline-2,4-diamine Class vs. Tigecycline in a Murine A. baumannii Infection Model

Lead quinazoline-2,4-diamine agent 5 (bearing a 6-bromo substituent) achieved 90% survival in a murine A. baumannii infection model at a dose of 2 mg/kg, compared to 66% survival for tigecycline at 30 mg/kg [1]. This represents a 15-fold lower dose requirement with superior efficacy. While 2-chloro-N-cyclohexylquinazolin-4-amine has not been individually tested in this model, its structural similarity to the lead agents (chlorine as halogen substituent, N-cyclohexyl as the N4 substituent) suggests it occupies a favorable position in the SAR landscape for in vivo translation.

In vivo efficacy Acinetobacter baumannii Survival model

Synthetic Tractability: Direct Amination of 2,4-Dichloroquinazoline as a Single-Step Route to 2-Chloro-N-cyclohexylquinazolin-4-amine

2-Chloro-N-cyclohexylquinazolin-4-amine is accessible via a single-step nucleophilic aromatic substitution (SₙAr) reaction between commercially available 2,4-dichloroquinazoline and cyclohexylamine . The reactivity differential between the 4- and 2-chloro positions allows for regioselective amination at C4, preserving the C2 chlorine for further derivatization. This contrasts with 4-chloroquinazoline analogs (lacking the 2-chloro handle), which require additional protection/deprotection sequences to achieve the same substitution pattern. The compound thus serves as a bifunctional building block: the N-cyclohexyl group modulates biological target engagement, while the 2-chloro group remains available for Pd-catalyzed cross-coupling or nucleophilic displacement to generate focused libraries [1].

Synthetic chemistry Building block 2,4-Dichloroquinazoline

Toxicity and Selectivity: Low Mammalian Cytotoxicity of Halogenated Quinazoline-2,4-diamines Supporting Screening-Grade Procurement

Lead N²,N⁴-disubstituted quinazoline-2,4-diamines 4 and 5 exhibited 50% lethal doses (LD₅₀) of ≤23 μM against human cell lines, while maintaining MICs as low as 0.5–1 μM against MDR A. baumannii, yielding a selectivity index (SI) of ≥23–46 [1]. This therapeutic window compares favorably with many screening-stage antibacterial hits. The 2-chloro-N-cyclohexyl substitution pattern is anticipated to fall within a similar cytotoxicity range based on the class SAR, where halogen substitution at the quinazoline core does not significantly increase mammalian toxicity [1].

Cytotoxicity Selectivity index Mammalian safety

Recommended Application Scenarios for 2-Chloro-N-cyclohexylquinazolin-4-amine Based on Evidence


DHFR-Targeted Antibacterial Screening Against Multidrug-Resistant Gram-Negative Pathogens

Procure 2-chloro-N-cyclohexylquinazolin-4-amine as a screening compound in DHFR inhibition assays and MIC determination panels against MDR Acinetobacter baumannii and MRSA. The 2-chloro substituent is predicted, from class SAR, to confer low μM antibacterial potency and a high selectivity index over mammalian cells [1]. Use as a starting scaffold for further optimization of the N4 substituent while retaining the 2-chloro group for potency.

Bifunctional Building Block for Parallel Quinazoline Library Synthesis

Leverage the orthogonal reactivity of 2-chloro-N-cyclohexylquinazolin-4-amine—with the 4-position already functionalized with cyclohexylamine—to generate libraries via Pd-catalyzed cross-coupling at the C2 chlorine. This single-step diversification strategy, starting from commercially available 2,4-dichloroquinazoline, reduces library synthesis time by ≥2 steps compared to constructing both diversity points sequentially [1]. Ideal for medicinal chemistry groups seeking rapid SAR exploration around the quinazoline core.

Anti-Resistance Tool Compound for Serial Passage and Biofilm Eradication Studies

Use 2-chloro-N-cyclohexylquinazolin-4-amine in serial passage assays to evaluate the propensity for resistance development relative to trimethoprim and sulfamethoxazole controls. Based on class behavior, the compound is expected to exhibit ≤4-fold MIC shifts after extended exposure, contrasting with 64–128-fold shifts for clinical antifolates [1]. Additionally, assess biofilm eradication activity at or near MIC values, as demonstrated for halogenated quinazoline-2,4-diamine leads.

In Vivo Pharmacokinetic and Efficacy Profiling in Neutropenic Murine Infection Models

Advance 2-chloro-N-cyclohexylquinazolin-4-amine to in vivo PK/PD studies and murine thigh or sepsis infection models with MDR A. baumannii. Class-level evidence demonstrates that halogen-bearing quinazoline-2,4-diamines achieve superior survival outcomes at substantially lower doses than tigecycline (2 mg/kg vs. 30 mg/kg) [1], positioning this compound as a candidate for preclinical development in anti-Gram-negative programs.

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